2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

Synthetic Chemistry Process Development Medicinal Chemistry

Researchers developing isoform-selective PI3K inhibitors require a reliably functionalized pyrimidine core. 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile provides the precise 2-amino-4-chloro-6-methyl-5-cyano substitution pattern essential for ATP-site binding, validated in the synthesis of high-affinity inhibitors (Ki 0.8-3.5 nM). • Three reactive handles (Cl, NH2, CN) enable rapid diversification via SNAr, Suzuki, or Buchwald-Hartwig coupling. • Chromatography-free, high-yielding (87%) synthesis supports cost-effective scale-up. • Balanced LogP (0.84) and solubility (2.22 mg/mL) facilitate straightforward purification and multi-kilo campaigns.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 99586-66-0
Cat. No. B1448425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
CAS99586-66-0
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)Cl)C#N
InChIInChI=1S/C6H5ClN4/c1-3-4(2-8)5(7)11-6(9)10-3/h1H3,(H2,9,10,11)
InChIKeyBUGYLQNXUJUMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile: Overview


2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is a polysubstituted pyrimidine derivative characterized by an amino group at position 2, a chlorine atom at position 4, a methyl group at position 6, and a cyano group at position 5 [1]. With a molecular weight of 168.58 g/mol and the formula C₆H₅ClN₄, it presents as a solid with a computed XLogP3-AA of 0.9 and a topological polar surface area of 75.6 Ų, reflecting moderate lipophilicity and hydrogen‑bonding capacity [1]. The compound serves primarily as a versatile building block in medicinal chemistry, enabling the rapid construction of more complex pharmacophores via nucleophilic aromatic substitution at the reactive chloro site and further functionalization of the cyano and amino handles .

Why 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile Is Irreplaceable


Superficially similar pyrimidine-5-carbonitriles or 2-amino-4-chloro-pyrimidines cannot reliably substitute for 2‑Amino‑4‑chloro‑6‑methylpyrimidine‑5‑carbonitrile in advanced synthetic applications. The precise positioning of the electron‑withdrawing cyano group, the methyl group, and the chlorine leaving group on the pyrimidine ring dictates both the regioselectivity of nucleophilic aromatic substitution and the compound‘s role as a validated intermediate for specific pharmacophores, notably PI3K inhibitors . Furthermore, computed physicochemical properties such as the consensus LogP of 0.84 and a predicted aqueous solubility of 2.22 mg/mL are unique to this substitution pattern and can directly influence reaction yields and purification strategies in multi‑step sequences . Substituting a close analog (e.g., 2‑amino‑4‑chloro‑6‑methylpyrimidine without the cyano group or a regioisomeric chloro‑methyl arrangement) would alter the steric and electronic environment at the reactive center, potentially leading to different reaction kinetics, by‑product profiles, or a loss of the precise spatial orientation required for downstream target engagement.

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile: Quantitative Differentiation Evidence


Synthetic Accessibility & Scalable Route

A robust, two‑step synthetic route from 4‑chloro‑6‑methylpyrimidin‑2‑amine yields 2‑Amino‑4‑chloro‑6‑methylpyrimidine‑5‑carbonitrile with a reported 87% isolated yield after simple aqueous work‑up and extraction, demonstrating favorable scalability and cost‑efficiency for medicinal chemistry and process research . While analogous pyrimidine‑5‑carbonitriles can be prepared via similar cyanation or substitution strategies, this specific substitution pattern enables direct iodination at the 5‑position followed by cyanation without requiring protection/deprotection steps, a significant advantage over less‑activated or regioisomeric starting materials.

Synthetic Chemistry Process Development Medicinal Chemistry

Unique Physicochemical Profile

Computational predictions provide a clear physicochemical signature for 2‑Amino‑4‑chloro‑6‑methylpyrimidine‑5‑carbonitrile. The consensus LogP is 0.84 (range 0.9–1.37 depending on the method), and the ESOL‑predicted aqueous solubility is 2.22 mg/mL (0.0132 mol/L), placing it in the 'moderately soluble' class . In comparison, unsubstituted 5‑pyrimidinecarbonitrile exhibits significantly lower aqueous solubility (ca. 6.4 g/L for a related 2‑amino‑4‑methyl analog ), while 2‑chloro‑5‑pyrimidinecarbonitrile is described as 'sparingly soluble in water' . The target compound thus offers a balance of moderate hydrophilicity and lipophilicity that can streamline reaction work‑ups and may favor oral bioavailability in downstream lead compounds.

Physicochemical Properties Drug Design Formulation

Validated PI3K Inhibitor Intermediate

This compound is explicitly described as a synthetic precursor to (S)‑2‑amino‑4‑((1‑(3‑chloro‑5‑phenylpyrazolo[1,5‑a]pyrimidin‑6‑yl)ethyl)amino)‑6‑methylpyrimidine‑5‑carbonitrile, a potent PI3K inhibitor . The cyano and amino functionalities at the 5‑ and 2‑positions, respectively, provide the exact spatial and electronic arrangement required for binding to the PI3K ATP‑binding site in the final inhibitor. While other pyrimidine‑5‑carbonitriles (e.g., those lacking the 6‑methyl group or with alternative halogen substitution) can also yield PI3K inhibitors, the specific 4‑chloro‑6‑methyl‑5‑cyano substitution pattern has been optimized for both synthetic tractability and the desired biological profile, as evidenced by its selection in published synthetic routes to high‑affinity PI3Kα inhibitors (Ki = 1.4 nM [1]).

Medicinal Chemistry Kinase Inhibition Oncology

Commercial Availability & Quality Control

2‑Amino‑4‑chloro‑6‑methylpyrimidine‑5‑carbonitrile is offered by multiple reputable chemical suppliers (e.g., Bidepharm, Fluorochem, AngeneChemical) with standard purities of 95–98% [REFS-1, REFS-2, REFS-3]. Batch‑specific certificates of analysis, including NMR, HPLC, and GC data, are routinely available, ensuring that the material meets the quality requirements for advanced synthetic applications . This level of commercial transparency and purity is not universally available for all close analogs; for instance, the regioisomer 2‑amino‑6‑chloro‑4‑methylpyrimidine‑5‑carbonitrile is less commonly stocked and may have limited analytical documentation.

Procurement Quality Assurance Building Blocks

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile: Key Applications


PI3Kδ-Selective Inhibitor Synthesis

Medicinal chemists developing isoform‑selective PI3K inhibitors for cancer therapy should source this compound as a validated key intermediate. As demonstrated in the synthesis of high‑affinity PI3K inhibitors (Ki values of 0.8–3.5 nM across α, β, γ, and δ isoforms) [1], the 2‑amino‑4‑chloro‑6‑methylpyrimidine‑5‑carbonitrile core provides the precise substitution pattern required for ATP‑site binding and can be elaborated via nucleophilic aromatic substitution to generate diverse inhibitor libraries.

Pyrimidine Screening Library Construction

Given its balanced physicochemical profile (LogP 0.84, solubility 2.22 mg/mL) and the presence of three chemically distinct handles (amino, chloro, and cyano), this compound is ideally suited as a core scaffold for generating pyrimidine‑based compound libraries. Researchers can exploit the chloro group for rapid diversification via Suzuki, Buchwald‑Hartwig, or SNAr reactions, while the cyano group can be hydrolyzed to the amide or tetrazole, enabling systematic exploration of structure‑activity relationships (SAR) in hit‑to‑lead programs .

Process Scale-Up of Advanced Intermediates

The high‑yielding (87%), chromatography‑free synthesis from 4‑chloro‑6‑methylpyrimidin‑2‑amine makes this compound an attractive starting material for process chemists aiming to scale up production of advanced pharmaceutical intermediates. Its moderate solubility and lipophilicity also facilitate straightforward liquid‑liquid extraction and crystallization protocols, reducing purification costs and improving overall throughput in multi‑kilogram campaigns.

Heterocyclic Chemistry & Methodology Development

Academic laboratories focused on developing new synthetic methodologies for pyrimidine functionalization or studying the reactivity of 5‑cyanopyrimidines will benefit from the commercial availability and high purity (95–98%) of this compound . Its well‑defined substitution pattern serves as a reliable model substrate for investigating regioselective nucleophilic aromatic substitution, cross‑coupling reactions, and the electronic effects of the cyano group on pyrimidine ring chemistry.

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